N-[9-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl)-6-oxo-1H-purin-2-yl]-2-methylpropanamide
Description
This compound is a modified nucleoside derivative designed for therapeutic oligonucleotide synthesis. Its structure comprises:
- Sugar moiety: A 2'-deoxyribose analog with a 4-hydroxy group, a 3-(2-methoxyethoxy) substituent, and a 5'-O-[bis(4-methoxyphenyl)(phenyl)methyl] (DMT) protecting group.
- Base moiety: A 6-oxopurine core with a 2-methylpropanamide (isobutyryl) group at the 2-position .
The DMT group enhances lipophilicity, aiding in purification via solid-phase synthesis. The 2-methoxyethoxy substituent improves solubility and modulates steric effects during oligonucleotide chain elongation. The isobutyryl group protects the exocyclic amine during synthesis, preventing side reactions .
Properties
IUPAC Name |
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H43N5O9/c1-23(2)34(45)41-37-40-33-30(35(46)42-37)39-22-43(33)36-32(50-20-19-47-3)31(44)29(52-36)21-51-38(24-9-7-6-8-10-24,25-11-15-27(48-4)16-12-25)26-13-17-28(49-5)18-14-26/h6-18,22-23,29,31-32,36,44H,19-21H2,1-5H3,(H2,40,41,42,45,46) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLPRZLZAFJSMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H43N5O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
713.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[9-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl)-6-oxo-1H-purin-2-yl]-2-methylpropanamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound possesses a multifaceted structure, characterized by the following components:
- A purine base with a 6-oxo group.
- An oxolane moiety substituted with hydroxy and methoxy groups.
- A bis(4-methoxyphenyl) group contributing to its lipophilicity.
The molecular formula can be summarized as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial, antifungal, and potential anticancer properties.
Antimicrobial Activity
The compound has shown promising results in inhibiting the growth of several bacterial strains. In vitro studies have demonstrated its effectiveness against:
- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis.
- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae.
A study reported the minimum inhibitory concentrations (MICs) for these bacteria, highlighting its potential as an antimicrobial agent .
Antifungal Activity
In addition to antibacterial properties, the compound has exhibited antifungal activity against various fungi, including:
- Fusarium solani
- Alternaria solani
Testing revealed that certain derivatives of this compound could inhibit fungal growth effectively at concentrations comparable to standard antifungal agents .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays indicated cytotoxic effects on cancer cell lines, although further research is needed to elucidate the mechanisms involved.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds or derivatives. Noteworthy findings include:
- Synthesis and Characterization : A study synthesized various derivatives of similar structures and characterized them using NMR and mass spectrometry. The derivatives were screened for biological activity, showing varied results in antimicrobial efficacy .
- Comparative Analysis : A comparative analysis of different compounds indicated that modifications in substituents significantly impacted biological activity. For instance, compounds with increased lipophilicity demonstrated enhanced antimicrobial properties .
- Mechanistic Studies : Research into the mechanism of action revealed that some derivatives might disrupt bacterial cell wall synthesis or interfere with nucleic acid metabolism in fungi .
Data Tables
| Biological Activity | Tested Strains | Results |
|---|---|---|
| Antimicrobial | S. aureus | MIC: 32 µg/mL |
| E. coli | MIC: 64 µg/mL | |
| Antifungal | F. solani | Inhibition Zone: 15 mm |
| A. solani | Inhibition Zone: 12 mm |
Chemical Reactions Analysis
Deprotection of the 4,4'-Dimethoxytrityl (DMT) Group
The DMT group at the 5'-position is acid-labile, enabling selective removal under mild acidic conditions. This step is essential for sequential nucleotide coupling in solid-phase synthesis.
-
The reaction proceeds via protonation of the trityl ether oxygen, followed by carbocation formation and subsequent hydrolysis .
-
Monitoring via UV-vis spectroscopy (λ = 498 nm) confirms complete deprotection .
Isobutyryl Protection of the Exocyclic Amine
The N2-isobutyryl group prevents undesired side reactions during oligonucleotide chain elongation.
| Reagent | Conditions | Catalyst |
|---|---|---|
| Isobutyryl chloride | Anhydrous pyridine, 25°C, 12 hrs | DMAP |
-
The reaction selectively acylates the primary amine of guanine, forming a stable amide bond .
-
Deprotection occurs under basic conditions (e.g., 28% NH4OH, 55°C, 6 hrs) .
Phosphoramidite Coupling Reactions
The compound serves as a phosphoramidite monomer in automated oligonucleotide synthesis.
| Step | Reagents | Mechanism |
|---|---|---|
| Activation | 0.45 M tetrazole in acetonitrile | Acid catalysis |
| Coupling | Next nucleoside phosphoramidite | SN2 displacement |
| Oxidation | 0.02 M iodine in THF/H2O/pyridine | Phosphite → phosphate |
-
Coupling efficiency exceeds 99% per cycle, as verified by trityl assay .
-
31P NMR spectroscopy (δ = 149 ppm) confirms phosphite triester formation .
Stability Under Synthetic Conditions
| Condition | Stability | Degradation Pathway |
|---|---|---|
| Acidic (pH < 2) | DMT group cleaves rapidly | Hydrolysis |
| Basic (pH > 10) | Isobutyryl group remains intact | N/A |
| Aqueous/organic solvents | No detectable hydrolysis (24 hrs) | N/A |
Side Reactions and Mitigation
Comparison with Similar Compounds
Structural Variations
Key structural differences among analogs are summarized below:
Physicochemical Properties
- Solubility : The target compound’s 2-methoxyethoxy group increases aqueous solubility compared to thiophosphate analogs (e.g., Compound 12), which are more lipophilic .
- Stability : Thiophosphate (Compound 12) and thiophosphoryl (Compound 25) derivatives exhibit superior nuclease resistance (>24-hour half-life in serum vs. 2–4 hours for unmodified phosphates) .
- Stereochemical Control : Phosphoramidates (Compound 35) and fluorinated analogs (Compound 1404463-20-2) enable precise stereochemical configurations, critical for antisense oligonucleotide activity .
Q & A
Q. What are the key synthetic challenges for this compound, and how are they methodologically addressed?
The synthesis involves managing steric hindrance from the bulky bis(4-methoxyphenyl)(phenyl)methoxy (DMT) group and ensuring regioselective coupling of the purine base to the oxolan ring. Key steps include:
- Protection strategies : Acetylation (e.g., Ac₂O/DMAP in pyridine) for hydroxyl groups to prevent undesired side reactions .
- Glycosylation : Use of N-iodosuccinimide (NIS) and trimethylsilyl triflate (TMSOTf) at -40°C to activate the oxolan intermediate for purine coupling .
- Chromatographic purification : Silica gel column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate intermediates .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.2–6.8 ppm for aromatic DMT protons, δ 5.2–4.8 ppm for oxolan ring protons) .
- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .
- X-ray crystallography : Resolves stereochemistry of the oxolan ring (e.g., bond angles and torsional strain) .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 260 nm (purine absorbance) .
| Key NMR Signals | Chemical Shift (δ, ppm) | Functional Group |
|---|---|---|
| DMT aromatic protons | 6.8–7.2 | bis(4-methoxyphenyl)(phenyl) |
| Oxolan C-H | 4.5–5.2 | Tetrahydrofuran ring |
| Methoxyethoxy OCH₂CH₂O | 3.4–3.8 | Ethylene glycol side chain |
Q. How is the methoxyethoxy side chain introduced, and what are its roles?
The 2-methoxyethoxy group is added via nucleophilic substitution or Mitsunobu reaction. It enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) and stabilizes the oxolan ring conformation through hydrogen bonding .
Q. What purification methods are effective for hydrophobic intermediates?
- Flash chromatography : Use hexane/ethyl acetate (3:1 to 1:1) for DMT-protected intermediates .
- Recrystallization : Ethanol/water mixtures for final product purification .
Advanced Research Questions
Q. How is stereochemical fidelity maintained during oxolan ring synthesis?
- Chiral auxiliaries : Use of enantiopure starting materials (e.g., D-ribose derivatives) to control C2 and C3 configurations .
- Asymmetric catalysis : Pd-mediated coupling for stereoselective formation of the 4-hydroxy group .
- X-ray validation : Single-crystal analysis confirms absolute configuration (e.g., C2-R, C3-S) .
Q. What computational tools predict biological interactions of this compound?
Q. How does premature DMT deprotection occur, and how is it mitigated?
The DMT group is acid-labile. Strategies include:
- Mild acidic conditions : Use 1% trifluoroacetic acid (TFA) in dichloromethane instead of stronger acids .
- Inert atmosphere : Reaction under nitrogen to avoid moisture-induced hydrolysis .
Q. What stability studies are essential for long-term storage?
- Thermogravimetric analysis (TGA) : Assess decomposition above 150°C.
- HPLC stability assays : Monitor degradation products under varying pH (4–9) and temperature (-20°C to 25°C) .
Data Contradictions and Resolutions
- Glycosylation Activators : uses NIS/TMSOTf, while other methods employ BF₃·Et₂O. Resolution: NIS/TMSOTf is preferred for sterically hindered substrates due to higher activation efficiency .
- Deprotection Agents : p-TsOH in methanol () vs. HCl in dioxane. Resolution: p-TsOH minimizes side reactions in acid-sensitive purine derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
